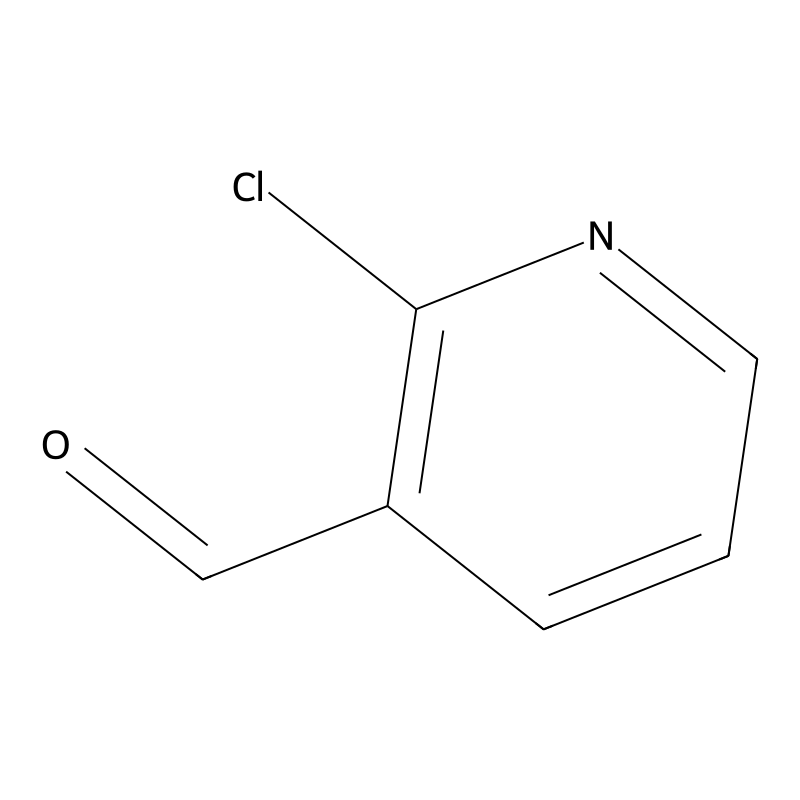2-chloronicotinaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Palladium-Catalyzed Direct Annulation
Specific Scientific Field: Organic Chemistry, Chemical Intermediates
Summary of the Application: 2-chloronicotinaldehyde is used in the synthesis of 1-azathioxanthone derivatives through a palladium-catalyzed C(formyl)-C(aryl) coupling followed by SNAr reaction .
Methods of Application: The method involves the use of different catalysts, ligands, bases, and solvents. The approach displays various exclusive characteristics such as operational convenience, moderate to good isolated yields, and decent functional group tolerance .
Results or Outcomes: The strategy shows noticeable tolerance of various functional groups that are attached. It provides an efficient protocol for the construction of 1-azathioxanthone in good to higher yield under fairly mild reaction conditions .
Rhodamine-Chloronicotinaldehyde-Based “OFF–ON” Chemosensor
Specific Scientific Field: Chemical Sensing, Fluorescent Determination
Summary of the Application: A novel 2-chloronicotinaldehyde-functionalized rhodamine B derivative (RBCN) acts as an “OFF–ON” chemosensor .
2-Chloronicotinaldehyde is an organic compound characterized by its chlorinated pyridine structure, specifically a chlorinated derivative of nicotinaldehyde. It features a chlorine atom at the 2-position of the pyridine ring and an aldehyde functional group at the 3-position. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure contributes to various chemical reactivity patterns, making it a valuable compound in synthetic chemistry.
- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Properly disposing of waste according to local regulations.
- Aromatic Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of various substituted products.
- Formation of Derivatives: It can react with substituted phenols in the presence of bases like potassium carbonate to yield substituted 2-phenoxynicotinaldehydes with yields ranging from 70% to 80%.
- Palladium-Catalyzed Reactions: 2-Chloronicotinaldehyde has been utilized in palladium(II)-catalyzed annulation reactions, showcasing its versatility in forming more complex structures .
Research indicates that 2-chloronicotinaldehyde exhibits various biological activities, particularly in medicinal chemistry. It has shown promise as a precursor for compounds with anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Derivatives synthesized from this compound have demonstrated significant inhibitory effects, suggesting potential applications in tuberculosis treatment . Additionally, its derivatives are being explored for their roles in inhibiting enzymes related to diabetes and obesity.
The synthesis of 2-chloronicotinaldehyde typically involves two main steps:
- Reduction of 2-Chloronicotinic Acid: The initial step involves reducing 2-chloronicotinic acid using sodium borohydride and boron trifluoride diethyl ether solution, resulting in the formation of 2-chloronicotinol .
- Oxidation to Form Aldehyde: The resulting 2-chloronicotinol is then oxidized using manganese dioxide under reflux conditions to yield 2-chloronicotinaldehyde. This method is noted for its mild reaction conditions and high yield .
Due to its unique chemical properties, 2-chloronicotinaldehyde finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting infectious diseases, particularly tuberculosis.
- Agricultural Chemicals: The compound is utilized in developing agrochemicals that enhance crop protection.
- Chemical Sensors: Its derivatives have been employed in creating chemosensors for detecting metal ions, showcasing its utility in materials science .
Studies on the interactions of 2-chloronicotinaldehyde with biological targets have highlighted its potential as a lead compound for developing new therapeutics. For instance, research has focused on its interaction with Mycobacterium tuberculosis, revealing mechanisms through which derivatives can inhibit bacterial growth effectively . Furthermore, investigations into its chemosensor applications demonstrate how it can selectively bind to metal ions, providing insights into environmental monitoring and analytical chemistry.
Several compounds share structural similarities with 2-chloronicotinaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Nicotinaldehyde | Contains no chlorine substituent | Precursor to various biologically active compounds |
| 5-Chloronicotinaldehyde | Chlorine at the 5-position | Exhibits anti-mycobacterial activity |
| Pyridine-3-aldehyde | Aldehyde group at the 3-position without chlorine | Used in diverse organic synthesis |
| 3-Chloronicotinaldehyde | Chlorine at the 3-position | Potential applications in agrochemicals |
The uniqueness of 2-chloronicotinaldehyde lies in its specific position of chlorination and aldehyde functionality, which influences its reactivity and biological activity compared to these similar compounds. Its ability to form diverse derivatives makes it particularly valuable in synthetic chemistry and medicinal applications.
XLogP3
GHS Hazard Statements
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








